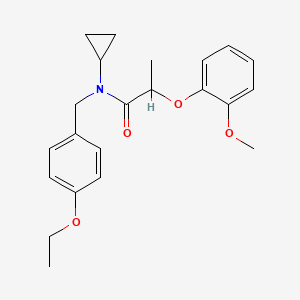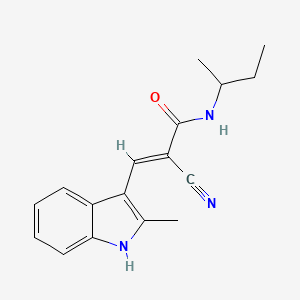![molecular formula C17H17ClN2O2 B3922486 N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)propanamide](/img/structure/B3922486.png)
N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)propanamide
Overview
Description
N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)propanamide, commonly known as C16, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. C16 belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes that break down proteins.
Mechanism of Action
C16 works by binding to the active site of proteases, preventing them from breaking down proteins. The molecule contains a reactive group that forms a covalent bond with the protease, irreversibly inhibiting its activity. C16 has been shown to be highly selective for certain types of proteases, making it a promising candidate for targeted therapies.
Biochemical and Physiological Effects:
C16 has been shown to have a variety of biochemical and physiological effects. In addition to its protease-inhibiting activity, C16 has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and Crohn's disease. C16 has also been shown to have antiviral activity, making it a potential treatment for viral infections such as HIV.
Advantages and Limitations for Lab Experiments
One of the advantages of using C16 in lab experiments is its high selectivity for certain types of proteases. This makes it a useful tool for studying the role of specific proteases in biological processes. However, one limitation of using C16 is its irreversible inhibition of protease activity. This can make it difficult to study the effects of protease inhibition over time, as the protease activity cannot be restored once it has been inhibited by C16.
Future Directions
There are many potential future directions for research on C16. One area of interest is the development of targeted therapies for specific types of cancer, based on the selective inhibition of proteases involved in tumor growth and metastasis. Another area of interest is the use of C16 as a tool for studying the role of proteases in various biological processes, including immune system function and inflammation. Additionally, further research is needed to better understand the long-term effects of C16 inhibition on protease activity and the potential for adverse effects.
Scientific Research Applications
C16 has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of C16 is its use as a protease inhibitor. Proteases are enzymes that break down proteins, and they play a crucial role in many biological processes, including digestion, blood clotting, and immune system function. By inhibiting protease activity, C16 has the potential to be used as a therapeutic agent for a variety of diseases and conditions, including cancer, HIV, and inflammatory disorders.
properties
IUPAC Name |
N-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-16(21)19-14-7-9-15(10-8-14)20-17(22)11-12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGXCLPKHKMIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1-{5-[(1-ethyl-4-piperidinyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B3922438.png)
![6-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922447.png)
![2-(4-fluorophenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}azetidine](/img/structure/B3922455.png)
![(2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3922461.png)
![3-{[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B3922466.png)
![2-[(dimethylamino)methyl]-N-ethyl-N-[2-(3-methylphenoxy)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B3922468.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3922473.png)
![(2-bromo-4-{2-cyano-3-[(2-methylcyclohexyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B3922503.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3922511.png)
![4-methoxy-N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B3922512.png)

![1-[3-(4-{[(2-allyl-2-hydroxy-4-penten-1-yl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B3922522.png)